molecular formula C7H13N B2646810 2-(2-Methylcyclopropyl)cyclopropan-1-amine CAS No. 2089277-31-4

2-(2-Methylcyclopropyl)cyclopropan-1-amine

Cat. No.: B2646810
CAS No.: 2089277-31-4
M. Wt: 111.188
InChI Key: OTLOLMBVTOTLKH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylcyclopropyl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2-methylcyclopropylcarbinol with ammonia or an amine under specific conditions to form the desired amine . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and continuous flow reactors. These methods are designed to maximize efficiency and minimize waste, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylcyclopropyl)cyclopropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane oxides, while substitution reactions can produce a variety of halogenated cyclopropane derivatives .

Mechanism of Action

The mechanism by which 2-(2-Methylcyclopropyl)cyclopropan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The cyclopropane rings in its structure impose conformational rigidity, which can influence its binding to biological targets. This rigidity can enhance the compound’s metabolic stability and extend its therapeutic action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylcyclopropyl)cyclopropan-1-amine is unique due to its dual cyclopropane rings and the presence of a methyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-methylcyclopropyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-4-2-5(4)6-3-7(6)8/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLOLMBVTOTLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2CC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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